

# Spectroscopic Characterization of 4-Bromo-2-tert-butylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-tert-butylaniline

CAS No.: 850012-44-1

Cat. No.: B494279

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Bromo-2-tert-butylaniline**. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of its known physicochemical properties and detailed spectroscopic data for its close structural isomer, 2-Bromo-4-tert-butylaniline. This information serves as a valuable reference for researchers working with this and related substituted anilines, offering insights into the expected spectral features and the methodologies for their determination.

## Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-2-tert-butylaniline** are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BrN	[1]
Molecular Weight	228.13 g/mol	[1]
Appearance	Not specified	
SMILES	CC(C)(C)c1cc(ccc1N)Br	[1]
InChI	InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3	[1]

## Spectroscopic Data (Reference Isomer: 2-Bromo-4-tert-butylaniline)

The following tables present the spectroscopic data for 2-Bromo-4-tert-butylaniline. These values provide a strong predictive foundation for the spectral characteristics of **4-Bromo-2-tert-butylaniline**.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43	t, J=1.2 Hz	1H	Ar-H
7.14	m	1H	Ar-H
6.72	d, J=8.1 Hz	1H	Ar-H
3.96	br	2H	-NH <sub>2</sub>
1.30	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz[2]

### <sup>13</sup>C NMR Spectroscopy

No experimental data found for **4-Bromo-2-tert-butylaniline** or its isomers in the conducted search.

## Infrared (IR) Spectroscopy

No experimental data found for **4-Bromo-2-tert-butylaniline** or its isomers in the conducted search. Expected characteristic peaks are discussed in the experimental protocols.

## Mass Spectrometry (MS)

No experimental data found for **4-Bromo-2-tert-butylaniline** or its isomers in the conducted search. Expected fragmentation patterns are discussed in the experimental protocols.

## UV-Vis Spectroscopy

No experimental data found for **4-Bromo-2-tert-butylaniline** or its isomers in the conducted search. Expected absorption maxima are discussed in the experimental protocols.

## Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The use of a solvent with a known residual peak is recommended for referencing.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- **Data Acquisition for  $^1\text{H}$  NMR:**
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
- Optimize the pulse width and relaxation delay for quantitative analysis.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
  - A sufficient number of scans are required due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact with the crystal.
  - Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

- The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Expected Absorptions for **4-Bromo-2-tert-butylaniline**:
  - N-H stretch: Two bands in the region of 3500-3300  $\text{cm}^{-1}$  (primary amine).
  - C-H stretch (aromatic): Above 3000  $\text{cm}^{-1}$ .
  - C-H stretch (aliphatic): Below 3000  $\text{cm}^{-1}$ .
  - C=C stretch (aromatic): 1600-1450  $\text{cm}^{-1}$ .
  - C-N stretch: 1350-1250  $\text{cm}^{-1}$ .
  - C-Br stretch: 700-500  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- Expected Features for **4-Bromo-2-tert-butylaniline**:
  - Molecular Ion ( $M^+$ ): A pair of peaks of nearly equal intensity at  $m/z$  227 and 229, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

- Major Fragments: Loss of a methyl group ( $[M-15]^+$ ), loss of a tert-butyl group ( $[M-57]^+$ ), and loss of the bromine atom ( $[M-79/81]^+$ ).

## UV-Vis Spectroscopy

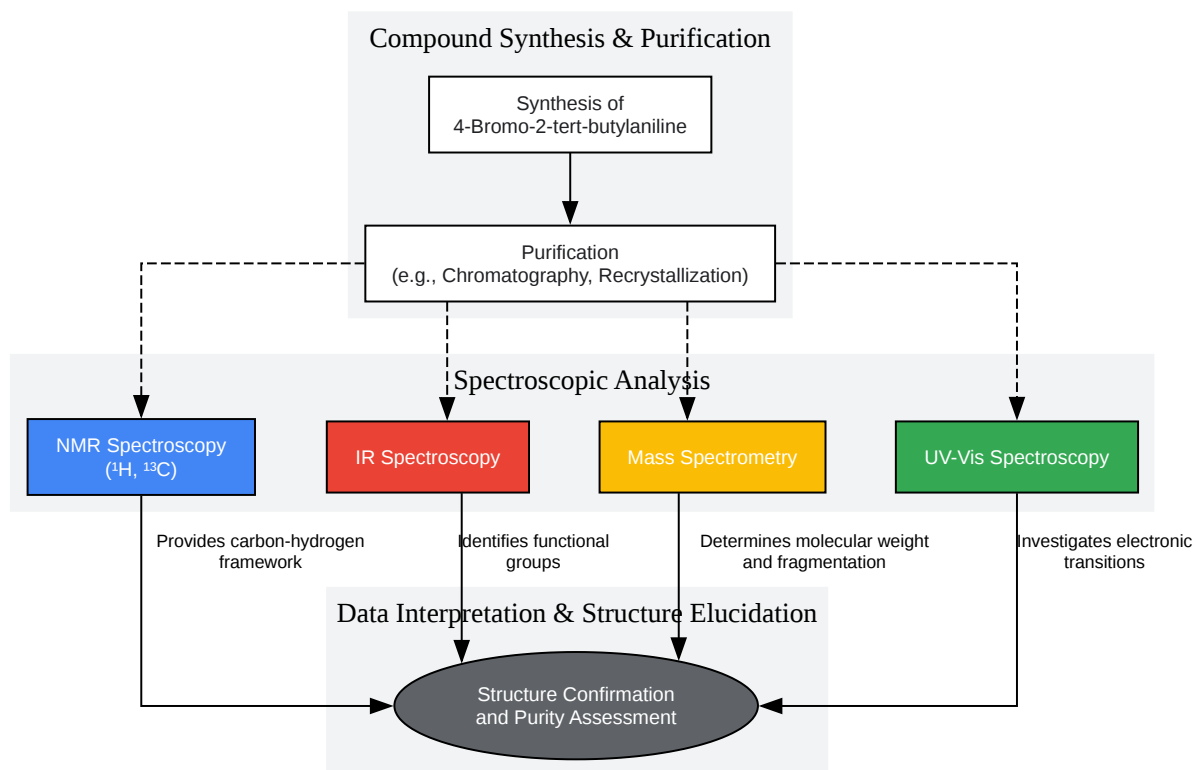
Objective: To investigate the electronic transitions within the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Record a baseline spectrum using a cuvette containing only the solvent.
  - Place the sample cuvette in the beam path and record the absorption spectrum over a range of wavelengths (typically 200-400 nm for aromatic compounds).
- Expected Absorptions for **4-Bromo-2-tert-butylaniline**:
  - Aniline and its derivatives typically show two absorption bands in the UV region. For aniline, these are around 230 nm and 280 nm. Substituents on the aromatic ring will cause shifts in the position and intensity of these bands.

## Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **4-Bromo-2-tert-butylaniline**.



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Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

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## References

- 1. GSRS [[gsrs.ncats.nih.gov](http://gsrs.ncats.nih.gov)]

- [2. 2-Bromo-4-tert-butylaniline | 103273-01-4 \[chemicalbook.com\]](#)
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